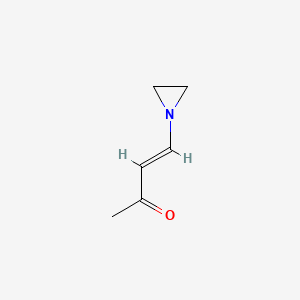
(E)-4-(aziridin-1-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(aziridin-1-yl)but-3-en-2-one: is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.142 g/mol . It is also known by its systematic name 4-aziridin-1-yl-but-3-en-2-one . This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a butenone moiety, which is a four-carbon chain with a ketone group and a double bond .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(aziridin-1-yl)but-3-en-2-one typically involves the reaction of aziridine with butenone under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and materials .
化学反応の分析
Types of Reactions: (E)-4-(aziridin-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Chemistry: In chemistry, (E)-4-(aziridin-1-yl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Aziridine-containing compounds have been studied for their anticancer, antimicrobial, and antibacterial properties .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
作用機序
The mechanism of action of (E)-4-(aziridin-1-yl)but-3-en-2-one involves its interaction with biological molecules through its aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA . This reactivity underlies its biological activity, including its potential anticancer effects by inducing DNA cross-linking and inhibiting cell division .
類似化合物との比較
Aziridine: A simple three-membered nitrogen-containing ring.
4-Phenyl-3-buten-2-one: A similar compound with a phenyl group instead of an aziridine ring.
Mitomycins: Potent antibiotics with antitumor activity that also contain aziridine rings.
Uniqueness: (E)-4-(aziridin-1-yl)but-3-en-2-one is unique due to its combination of an aziridine ring and a butenone moiety. This dual functionality provides it with distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
18277-57-1 |
|---|---|
分子式 |
C6H9NO |
分子量 |
111.14176 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















